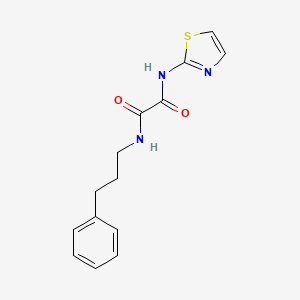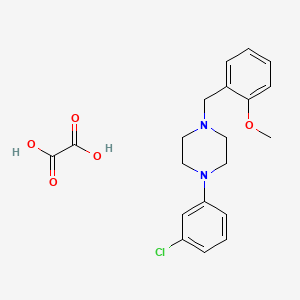
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide, also known as PTZ, is a synthetic compound that has been widely used in scientific research for its unique pharmacological properties. PTZ is a thiazole derivative that acts as a GABA receptor antagonist, and it has been shown to induce seizures in animal models.
作用機序
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide acts as a GABA receptor antagonist, which means it blocks the inhibitory neurotransmitter GABA from binding to its receptor. This leads to an increase in neuronal excitability and can ultimately result in seizures. N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide is thought to act on both GABA-A and GABA-B receptors, although its exact mechanism of action is still not fully understood.
Biochemical and Physiological Effects:
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide-induced seizures are characterized by a rapid onset and a short duration, typically lasting no more than a few minutes. The seizures are accompanied by changes in brain activity, including increased neuronal firing and synchronization. N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide has also been shown to induce changes in neurotransmitter levels, including increases in glutamate and decreases in GABA.
実験室実験の利点と制限
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide is a useful tool for inducing seizures in animal models due to its rapid onset and short duration. It is also relatively easy to administer and can be given orally or intraperitoneally. However, there are some limitations to its use. N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide-induced seizures may not accurately reflect the complexity of human epilepsy, and the effects of N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide on brain function and behavior may not be directly translatable to humans.
将来の方向性
There are several potential future directions for research involving N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide. One area of interest is the development of novel antiepileptic drugs that can effectively treat N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide-induced seizures. Another area of interest is the use of N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide to study the mechanisms underlying epileptogenesis, or the development of epilepsy. Additionally, N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide may be useful in studying the effects of seizures on brain development and plasticity. Finally, there is potential for N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide to be used as a tool for screening novel compounds for their antiepileptic properties.
合成法
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide is synthesized through a multistep process starting with the reaction of 2-aminothiazole with 3-bromopropionyl chloride. The resulting product is then reacted with phenylmagnesium bromide to obtain the final product, N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide. The purity of the compound can be confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis.
科学的研究の応用
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide has been widely used in scientific research as a tool to induce seizures in animal models, particularly in mice and rats. It is commonly used to study the mechanisms underlying epilepsy, as well as to test the efficacy of novel antiepileptic drugs. N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide can also be used to study the effects of seizures on brain function and behavior, including learning and memory.
特性
IUPAC Name |
N-(3-phenylpropyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-12(13(19)17-14-16-9-10-20-14)15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYHFLCWPSWHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107622.png)
![2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5107624.png)

![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5107648.png)
![10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5107652.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5107664.png)
![6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5107672.png)

![N-(3,4-dimethylphenyl)-2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5107703.png)
![6-amino-4-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107707.png)
![4,4'-[(3,5-dichloro-2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5107709.png)

![N-(5-isoxazolylmethyl)-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5107721.png)